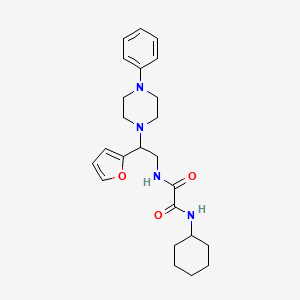![molecular formula C15H13N5OS B2932637 Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319785-13-0](/img/structure/B2932637.png)
Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA, and it has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Anti-mycobacterial Applications :
- The benzo[d]thiazol-2-yl scaffold has been identified as a new anti-mycobacterial chemotype. Research has shown that certain derivatives exhibit potential anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and a promising therapeutic index (Pancholia et al., 2016).
Thienopyrimidine Synthesis :
- Studies on Gewald thiophenes have demonstrated transformations relevant to thienopyrimidine synthesis, which have implications in medicinal chemistry and drug design (Pokhodylo et al., 2010).
Antibacterial Activity :
- Novel derivatives of benzo[d]thiazol-2-yl compounds have been synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Landage et al., 2019).
Antimicrobial Applications :
- Benzothiazole β-lactam conjugates have been synthesized and evaluated for antimicrobial activities against a range of bacterial strains, showing moderate activities and potential as medicinal compounds (Alborz et al., 2018).
Potential Nonsedative Anxiolytics :
- Research into (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones revealed their activity in the benzodiazepine receptor binding assay, suggesting potential as nonsedative anxiolytics (Clements-Jewery et al., 1988).
Antifungal Activity :
- A study demonstrated that certain benzothiazole pyrimidine derivatives possess significant antifungal activity, making them candidates for further exploration in antifungal drug development (Maddila et al., 2016).
Anti-HIV Activity :
- Benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, have been synthesized and evaluated for anti-HIV activity (Brukštus et al., 2000).
Pharmacological Evaluation :
- Research involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including benzothiazole derivatives, has shown potential for pharmacological applications (Mistry et al., 2006).
Anti-microbial and Cytotoxic Activity :
- Certain benzimidazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial potential and cytotoxicity, showing promising results against various bacterial and fungal strains (Shankar et al., 2018).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :
- The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, with potential implications in cancer treatment (Borzilleri et al., 2006).
Cancer Cell Cycle Regulation and Apoptosis :
- Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines, particularly inducing G2/M cell cycle arrest and apoptosis in Colo205 cells (Kumbhare et al., 2014).
Mécanisme D'action
Target of Action
Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its derivatives have been found to inhibit the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their peroxidase activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of prostaglandins, which are key players in the inflammatory response .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, resulting in decreased inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXAKIZXRZMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)
![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)

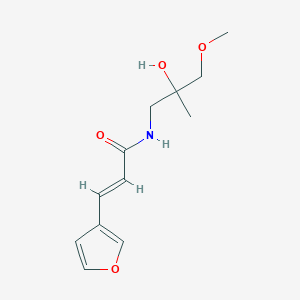
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)
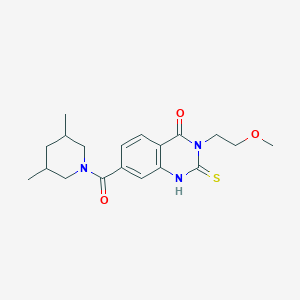

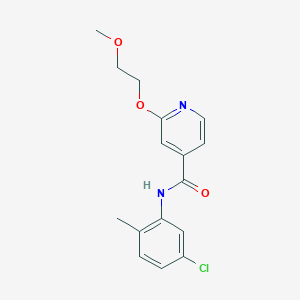
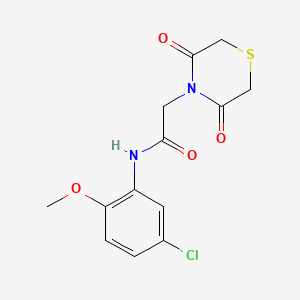

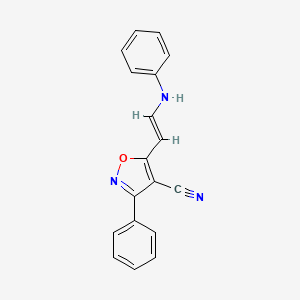
![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
